molecular formula C15H18N2O2 B8576279 Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate

Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B8576279
M. Wt: 258.32 g/mol
InChI Key: IBWYFUNNYMTREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate: Unique due to its specific substitution pattern on the pyrrolidine ring.

    2-Cyano-3,3-dimethyl-1-pyrrolidinecarboxylate: Lacks the phenylmethyl group, resulting in different reactivity and applications.

    3,3-Dimethyl-1-pyrrolidinecarboxylate: Absence of the cyano group, leading to distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both the cyano and phenylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-15(2)8-9-17(13(15)10-16)14(18)19-11-12-6-4-3-5-7-12/h3-7,13H,8-9,11H2,1-2H3

InChI Key

IBWYFUNNYMTREU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1C#N)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml flask was dissolved phenylmethyl 3,3-dimethyl-2-(methyloxy)-1-pyrrolidinecarboxylate (0.0426 mol, 11.2 g) in 200 ml methylene chloride under argon. After the solution was cooled to −78° C., trimethylsilyl cyanide (0.0640 mol, 6.32 g) was added followed by boron triflouride etherate (0.0640 mol, 9.09 g). After 1 hr of stirring, the reaction was quenched with saturated aqueous sodium bicarbonate and allowed to warm to 20° C. After 2 hr of vigorous stirring, the aqueous phase was separated and extracted with methylene chloride (2×100 ml). All organics were combined, dried over MgSO4, filtered and concentrated yielding 10.8 g (98%) of phenylmethyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate as a clear oil which was used without further purification. LCMS (ESI+)=259 m/z (MH+). 1H NMR (400 MHz, CDCl3)— rotamers δ 7.44-7.35 (m, 5H), 5.21 and 5.20 (s, 2H), 4.26 and 4.17 (s, 1H), 3.64-3.51 (m, 2H), 2.01-1.95 (m, 1H), 1.80-1.74 (m, 1H), 1.36 (s, 3H), 1.16 (s, 3H).
Name
phenylmethyl 3,3-dimethyl-2-(methyloxy)-1-pyrrolidinecarboxylate
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step Two
Quantity
9.09 g
Type
reactant
Reaction Step Three

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